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Introduction
Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3

ubiquitin ligase complex.[1] It has demonstrated potent antitumor and immunomodulatory

activities in preclinical models and clinical trials for various hematological malignancies,

including multiple myeloma.[1][2] This document provides detailed application notes and

protocols for the use of Avadomide in xenograft models of multiple myeloma, a critical tool for

preclinical evaluation of novel therapeutics.

Avadomide exerts its anti-myeloma effects by binding to CRBN, which promotes the

recruitment and subsequent proteasomal degradation of the lymphoid transcription factors

Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors leads to

apoptosis in multiple myeloma cells and stimulates an anti-tumor immune response.[1]

Key Signaling Pathway
The mechanism of action of Avadomide involves the modulation of the CRL4-CRBN E3

ubiquitin ligase complex, leading to the targeted degradation of Ikaros and Aiolos. This disrupts

downstream signaling pathways essential for myeloma cell survival and proliferation.
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Caption: Avadomide-induced degradation of Ikaros and Aiolos.
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Experimental Protocols
Establishment of a Subcutaneous Multiple Myeloma
Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the human

multiple myeloma cell line MM.1S.

Materials:

MM.1S human multiple myeloma cell line

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Phosphate-buffered saline (PBS), sterile

Matrigel® Basement Membrane Matrix

6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or B-NDG)[4]

Syringes (1 mL) and needles (27-gauge)

Calipers

Procedure:

Cell Culture: Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere

of 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

Cell Preparation: On the day of inoculation, harvest the MM.1S cells by centrifugation. Wash

the cells once with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS

and Matrigel® at a concentration of 2 x 10^7 cells/mL.[4] Keep the cell suspension on ice.

Animal Inoculation:

Anesthetize the mice according to your institution's approved animal care and use

protocols.
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Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the

right flank of each mouse.[4]

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure the tumor dimensions 2-3 times per week using

calipers.

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /

2.

Mice are typically ready for treatment when the average tumor volume reaches 100-200

mm³.

Preparation and Administration of Avadomide
Materials:

Avadomide (CC-122)

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

Oral gavage needles

Procedure:

Formulation Preparation: Prepare a suspension of Avadomide in the chosen vehicle at the

desired concentration. For example, to prepare a 1 mg/mL suspension, weigh the

appropriate amount of Avadomide and add it to the vehicle. Vortex thoroughly to ensure a

uniform suspension. Prepare fresh on each day of dosing.

Dosing:

The recommended dose of Avadomide in preclinical xenograft models can vary. A starting

point could be a dose that has shown efficacy in other hematological malignancy models.
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Administer the Avadomide suspension to the mice via oral gavage. The volume

administered will depend on the mouse's body weight and the desired dose. For example,

for a 10 mg/kg dose in a 20 g mouse, administer 200 µL of a 1 mg/mL suspension.

A typical dosing schedule is once daily (QD).[5]

The control group should receive the vehicle alone following the same schedule.

Assessment of Anti-Tumor Efficacy
Procedure:

Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week

throughout the treatment period.

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general

health and toxicity.

Endpoint: The study may be terminated when tumors in the control group reach a

predetermined size, or at a fixed time point. Euthanize mice according to institutional

guidelines.

Data Analysis:

Calculate the mean tumor volume for each treatment group at each time point.

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 -

(Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at

endpoint)] x 100.

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the

significance of the observed differences.

Pharmacodynamic Analysis of Ikaros and Aiolos
Degradation
This protocol describes the analysis of Ikaros and Aiolos protein levels in tumor tissue by

immunohistochemistry (IHC).
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Materials:

Tumor xenograft tissue

10% Neutral Buffered Formalin (NBF)

Paraffin processing reagents (ethanol, xylene, paraffin)

Microtome

Glass slides

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Blocking buffer (e.g., 10% normal goat serum in PBS)

Primary antibodies against Ikaros and Aiolos

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Tissue Fixation and Processing:

Immediately after tumor excision, fix the tissue in 10% NBF for 24-48 hours.

Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in

paraffin.

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount

them on charged glass slides.

Deparaffinization and Rehydration:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deparaffinize the slides in xylene.

Rehydrate through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate

buffer at 95-100°C for 20-30 minutes.

Immunohistochemical Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific antibody binding with the blocking buffer.

Incubate the slides with the primary antibodies against Ikaros and Aiolos overnight at 4°C.

Wash the slides and incubate with the HRP-conjugated secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Imaging and Analysis: Dehydrate the slides, clear in xylene, and coverslip. Examine the

slides under a microscope and quantify the staining intensity and percentage of positive

cells.

Data Presentation
The following tables provide a template for summarizing quantitative data from Avadomide
xenograft studies.

Table 1: Anti-Tumor Efficacy of Avadomide in a Multiple Myeloma Xenograft Model
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Treatmen
t Group

Dosing
Schedule

Number
of
Animals
(n)

Mean
Tumor
Volume at
Start
(mm³) ±
SEM

Mean
Tumor
Volume at
Endpoint
(mm³) ±
SEM

Tumor
Growth
Inhibition
(TGI) (%)

p-value
vs.
Vehicle

Vehicle

Control
QD 10 150 ± 15 1500 ± 120 - -

Avadomide

(X mg/kg)
QD 10 152 ± 14 500 ± 60 66.7 <0.01

Table 2: Pharmacodynamic Effect of Avadomide on Ikaros and Aiolos Expression in Xenograft

Tumors

Treatment Group
Ikaros Positive Cells (%) ±
SEM

Aiolos Positive Cells (%) ±
SEM

Vehicle Control 85 ± 5 90 ± 4

Avadomide (X mg/kg) 15 ± 3 10 ± 2

Experimental Workflow
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Caption: Workflow for Avadomide efficacy testing in xenografts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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